molecular formula C8H10FNO2 B6302809 (6-Amino-2-fluoro-3-methoxyphenyl)methanol CAS No. 2166321-37-3

(6-Amino-2-fluoro-3-methoxyphenyl)methanol

Cat. No. B6302809
CAS RN: 2166321-37-3
M. Wt: 171.17 g/mol
InChI Key: RQGBOZOCQAFKEN-UHFFFAOYSA-N
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Description

“(6-Amino-2-fluoro-3-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H10FNO2 . It is a derivative of benzenemethanol .

Mechanism of Action

The mechanism of action of (6-Amino-2-fluoro-3-methoxyphenyl)methanol is not yet fully understood. However, it is believed to act by blocking the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins and other inflammatory mediators. By blocking the activity of this enzyme, this compound may be able to reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to have an anti-cancer effect in some animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (6-Amino-2-fluoro-3-methoxyphenyl)methanol in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases. However, there are some limitations to using this compound in lab experiments. These include its potential toxicity, its lack of specificity in its mechanism of action, and its lack of long-term safety data.

Future Directions

Some of the future directions for (6-Amino-2-fluoro-3-methoxyphenyl)methanol research include further exploration of its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. Additionally, further research is needed to better understand its mechanism of action and its potential toxicity. Additionally, further studies should be conducted to determine the long-term safety of this compound. Other potential future directions include the development of more targeted and specific inhibitors of COX-2, as well as the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

(6-Amino-2-fluoro-3-methoxyphenyl)methanol can be synthesized in a variety of ways. One of the most common methods is through the use of a Grignard reaction. In this method, a Grignard reagent is reacted with a carboxylic acid in the presence of a base, such as sodium hydroxide. The resulting product is this compound. Other methods of synthesis include the use of an aldol condensation reaction, the use of an aldolase enzyme, and the use of a Wittig reaction.

Scientific Research Applications

(6-Amino-2-fluoro-3-methoxyphenyl)methanol has been studied for its potential applications in the field of science and medicine. It has been used in the synthesis of various compounds, such as drugs and other biologically active molecules. It has also been studied for its potential use in the development of new therapeutic agents. This compound has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, this compound has been studied for its potential use in the treatment of cancer.

properties

IUPAC Name

(6-amino-2-fluoro-3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGBOZOCQAFKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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